molecular formula C10H10F3NO B3007641 5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one CAS No. 1341290-61-6

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one

Cat. No.: B3007641
CAS No.: 1341290-61-6
M. Wt: 217.191
InChI Key: BYOCEIXRJPKGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . It is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one typically involves the reaction of pyridine derivatives with trifluoromethyl ketones. One common method includes the use of trifluoroacetic anhydride and pyridine in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-1-(pyridin-2-yl)pentan-2-one
  • 5,5,5-Trifluoro-1-(pyridin-4-yl)pentan-2-one
  • 5,5,5-Trifluoro-1-(pyridin-3-yl)butan-2-one

Uniqueness

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the pyridine ring and the trifluoromethyl group contribute to its distinct chemical behavior compared to similar compounds .

Properties

IUPAC Name

5,5,5-trifluoro-1-pyridin-3-ylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)4-3-9(15)6-8-2-1-5-14-7-8/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOCEIXRJPKGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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